![molecular formula C17H19FN4O2 B2544934 (2-Fluorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 946225-50-9](/img/structure/B2544934.png)
(2-Fluorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
The compound is an analogue of FPMINT and has been studied for its inhibitory effects on ENTs . The study showed that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was essential for the inhibitory effects on ENT1 and ENT2 .Scientific Research Applications
Receptor Binding Affinities and Antipsychotic Agents
Research indicates that arylcycloalkylamines, including phenyl piperidines and piperazines with arylalkyl substituents, play a significant role in the potency and selectivity of binding affinity at D(2)-like receptors. These pharmacophoric groups are critical in the development of antipsychotic agents, suggesting that compounds like (2-Fluorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone could have implications in neuropsychiatric disorder treatments (Sikazwe et al., 2009).
Development of Chemosensors
Fluorophoric compounds, such as 4-Methyl-2,6-diformylphenol (DFP), have been employed in the development of chemosensors for detecting various analytes, including metal ions and neutral molecules. This highlights the potential of structurally similar compounds to serve as platforms for chemosensor development, with applications ranging from environmental monitoring to clinical diagnostics (Roy, 2021).
Nucleophilic Aromatic Substitution Reactions
The study of nucleophilic aromatic substitution reactions, particularly involving piperidine and nitro-group containing compounds, provides insights into synthetic pathways that could be applied to the synthesis of related compounds. Understanding these mechanisms is crucial for designing synthetic strategies for novel compounds with potential therapeutic applications (Pietra & Vitali, 1972).
Practical Synthesis Applications
The synthesis of key intermediates like 2-Fluoro-4-bromobiphenyl, utilized in the manufacture of pharmaceuticals, underscores the importance of innovative synthetic methods. Research in this area can inform the development of efficient, scalable synthesis techniques for compounds with complex structures, such as (2-Fluorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone, potentially leading to novel drug discoveries (Qiu et al., 2009).
Mechanism of Action
Target of Action
The primary target of (2-Fluorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
(2-Fluorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone interacts with its targets, the ENTs, by inhibiting their function . It is more selective to ENT2 than to ENT1 . This compound reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the affinity constant .
Biochemical Pathways
The biochemical pathways affected by (2-Fluorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone are those involving nucleotide synthesis and regulation of adenosine function . By inhibiting ENTs, this compound can disrupt these pathways and their downstream effects .
Pharmacokinetics
It is known that the compound is an irreversible and non-competitive inhibitor , which suggests that it may have a long-lasting effect once administered.
Result of Action
The molecular and cellular effects of (2-Fluorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone’s action include the reduction of uridine uptake in ENT1 and ENT2 . This can lead to a disruption in nucleotide synthesis and regulation of adenosine function .
Future Directions
properties
IUPAC Name |
(2-fluorophenyl)-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2/c1-12-19-15(11-16(20-12)24-2)21-7-9-22(10-8-21)17(23)13-5-3-4-6-14(13)18/h3-6,11H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPBZYFFNBNRFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.